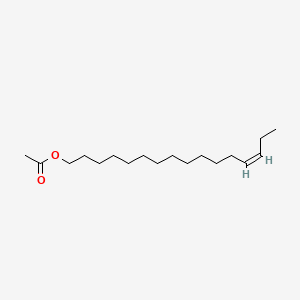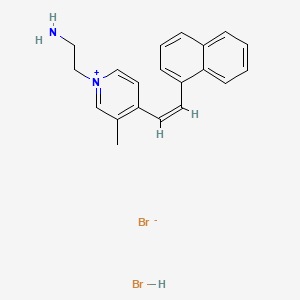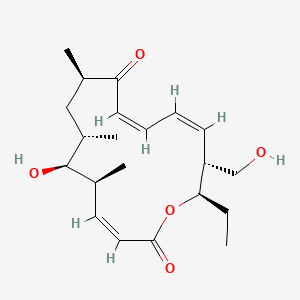![molecular formula C43H74NO7P B1234898 [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1234898.png)
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These compounds carry one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position and one 1Z-alkenyl chain attached through an ether linkage at the O1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) can be synthesized from all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. The synthesis involves the esterification of the glycerol moiety with the acyl chain and the etherification with the alkenyl chain.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the lipid molecule.
Major Products Formed
The major products formed from the reactions of GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) depend on the specific reaction conditions. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) has several scientific research applications:
Metabolic Biomarkers in Lung Carcinoma Development: It has been identified as a dysregulated metabolite in the plasma of mice during lung carcinoma development.
Novel Polyunsaturated Fatty Acids in Marine Algae: Research has discovered novel polyunsaturated fatty acids, including GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)), in marine algae.
Traditional Chinese Medicine in Lung Cancer: It has been identified as a key metabolite in the efficacy mechanism of a traditional Chinese medicine formula used for lung cancer treatment.
Response to Salinity Changes in Marine Organisms: It has been identified as a metabolic marker in marine organisms responding to sudden changes in salinity.
Metabolic Biomarkers in Central Nervous System Demyelination Diseases: It has been identified as a potential biomarker for multiple sclerosis.
Wirkmechanismus
The mechanism of action of GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) involves its role in the metabolism of glycerophospholipids, fatty acids, sphingolipids, and arachidonic acid. It is primarily located in the membrane and intracellular membrane, where it participates in various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GPEtn (160/226): A similar compound with slight variations in the acyl and alkenyl chains.
PE (160/226): Another similar compound with different chain configurations.
Uniqueness
GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) is unique due to its specific acyl and alkenyl chain configurations, which confer distinct biochemical properties and roles in various metabolic pathways.
Eigenschaften
Molekularformel |
C43H74NO7P |
|---|---|
Molekulargewicht |
748 g/mol |
IUPAC-Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C43H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,24,26,30,32,35,38,42H,3-4,6,8-10,12,14-16,18,20,23,25,27-29,31,33-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b7-5-,13-11-,19-17-,22-21-,26-24-,32-30-,38-35-/t42-/m1/s1 |
InChI-Schlüssel |
WVGALBKSWOUIEZ-XNHMFJFDSA-N |
SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Isomerische SMILES |
CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Kanonische SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1234821.png)





![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]acetamide](/img/structure/B1234836.png)
![(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1234837.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[2-(1-hydroxycycloheptyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1234838.png)
